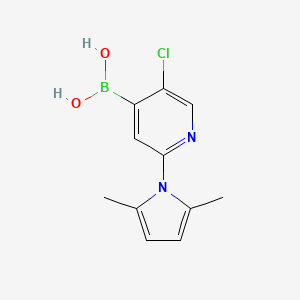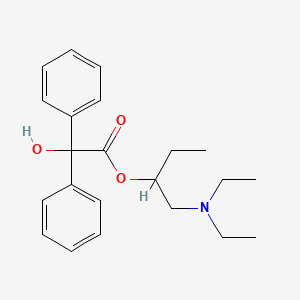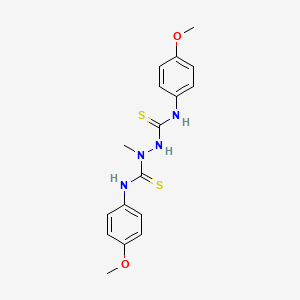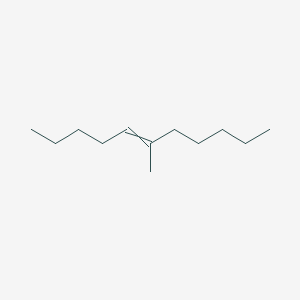
2-(2,5-Dimethylpyrrol-1-YL)-5-chloropyridine-4-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Dimethylpyrrol-1-YL)-5-chloropyridine-4-boronic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrole ring substituted with dimethyl groups and a chloropyridine moiety, along with a boronic acid functional group. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylpyrrol-1-YL)-5-chloropyridine-4-boronic acid typically involves multi-step organic synthesis. One common method includes the formation of the pyrrole ring followed by the introduction of the chloropyridine moiety and the boronic acid group. The reaction conditions often involve the use of strong bases, such as potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions
2-(2,5-Dimethylpyrrol-1-YL)-5-chloropyridine-4-boronic acid can undergo various types of chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole oxides.
Reduction: The chloropyridine moiety can be reduced to form the corresponding pyridine derivative.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for reduction reactions.
Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Pyridine derivatives.
Substitution: Biaryl compounds.
科学的研究の応用
2-(2,5-Dimethylpyrrol-1-YL)-5-chloropyridine-4-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Industry: It is used in the production of advanced materials and in the development of new catalysts for chemical reactions.
作用機序
The mechanism of action of 2-(2,5-Dimethylpyrrol-1-YL)-5-chloropyridine-4-boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies. The compound’s ability to participate in cross-coupling reactions also allows it to modify the structure of target molecules, thereby altering their biological activity .
類似化合物との比較
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: This compound also features a dimethylpyrrole ring and is studied for its ability to improve monoclonal antibody production.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: These compounds are evaluated for their antibacterial and antitubercular activities.
Uniqueness
2-(2,5-Dimethylpyrrol-1-YL)-5-chloropyridine-4-boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and binding properties. This makes it particularly useful in cross-coupling reactions and enzyme inhibition studies, setting it apart from other similar compounds.
特性
分子式 |
C11H12BClN2O2 |
|---|---|
分子量 |
250.49 g/mol |
IUPAC名 |
[5-chloro-2-(2,5-dimethylpyrrol-1-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C11H12BClN2O2/c1-7-3-4-8(2)15(7)11-5-9(12(16)17)10(13)6-14-11/h3-6,16-17H,1-2H3 |
InChIキー |
SMNTWHAMFRDLGE-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC=C1Cl)N2C(=CC=C2C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]benzonitrile](/img/structure/B14162919.png)

![octadecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14162926.png)
![But-2-enedioic acid;2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine](/img/structure/B14162927.png)
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-, methyl ester](/img/structure/B14162934.png)

![2-(3-Methyl-butyl)-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14162944.png)







